3-Iodo-2-naphthoic acid
Overview
Description
3-Iodo-2-naphthoic acid is a chemical compound with the molecular formula C11H7IO2 and a molecular weight of 298.08 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of 3-Iodo-2-naphthoic acid-related compounds has been reported in the literature. For instance, a study reported the synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions .Molecular Structure Analysis
The molecular structure of 3-Iodo-2-naphthoic acid consists of an iodine atom attached to the third carbon of a naphthoic acid molecule .Physical And Chemical Properties Analysis
3-Iodo-2-naphthoic acid has a density of 2.02 g/cm3, a boiling point of 388.1±25.0 °C, and a melting point of 214 °C . It also has a molar refractivity of 63.9±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 158.2±3.0 cm3 .Scientific Research Applications
Analytical Applications in Metal Determination
3-Iodo-2-naphthoic acid and its derivatives, like 2-hydroxy-3-naphthoic acid, have been utilized in the analytical determination of metals such as thorium and zirconium. They facilitate the separation of thorium from cerite earths and the extraction of thorium from monazite sands. Moreover, these compounds aid in the separation of thorium from uranium and zirconium in various mixtures (Datta, 1957).
Catalytic Synthesis Applications
The arylamides of 3-hydroxy-2-naphthoic acid, which are structurally similar to 3-Iodo-2-naphthoic acid, are significant in the production of organic azo pigments, medicines, and pesticides. Research has explored the effectiveness of various catalysts in the synthesis of these compounds, highlighting their importance in organic chemistry (Shteinberg, 2022).
Photophysical Studies
Studies on 3-hydroxy-2-naphthoic acid, a compound related to 3-Iodo-2-naphthoic acid, have revealed insights into its spectral and photophysical properties. This includes understanding its fluorescence characteristics and excited state intramolecular proton transfer (ESIPT) processes, which are crucial in the study of photophysics and photochemistry (Mishra et al., 2001).
Future Directions
properties
IUPAC Name |
3-iodonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGUIUMPUTEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466658 | |
Record name | 3-iodo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63212-42-0 | |
Record name | 3-iodo-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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